

Alternatives to Mercury(II) thiocyanate for the "Pharaoh's serpent" demonstration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

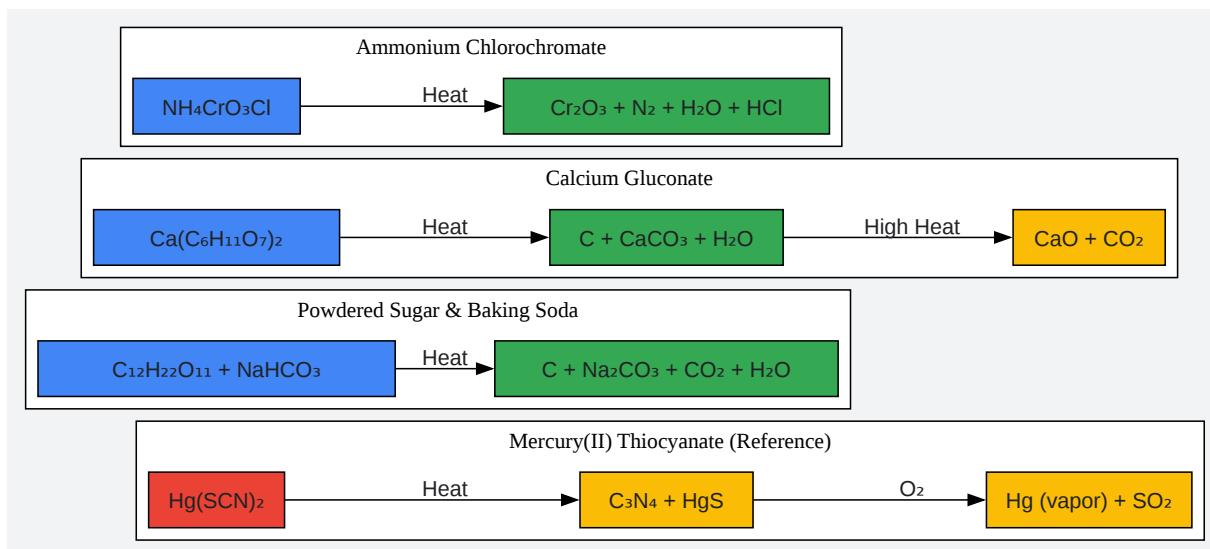
Compound Name: *Mercury(II) thiocyanate*

Cat. No.: *B12039323*

[Get Quote](#)

Safer Alternatives to the "Pharaoh's Serpent": A Comparative Guide

The classic "Pharaoh's serpent" demonstration, traditionally performed by heating **mercury(II) thiocyanate**, produces a visually striking effect of a rapidly growing, snake-like column of ash. However, the extreme toxicity of mercury compounds necessitates the use of safer alternatives, especially in educational and research settings. This guide provides a detailed comparison of three such alternatives: a mixture of powdered sugar and baking soda, calcium gluconate, and ammonium chlorochromate. The performance of each is evaluated based on visual characteristics, underlying chemical reactions, and available quantitative data.


Performance Comparison

The following table summarizes the key performance indicators for each alternative, providing a basis for objective comparison.

Feature	Mercury(II) Thiocyanate (for reference)	Powdered Sugar & Baking Soda	Calcium Gluconate	Ammonium Chlorochromate ("Chromium Python")
Appearance of "Snake"	Yellowish-brown, voluminous, and brittle	Black, porous, and lightweight ^{[1][2]}	Grayish-white, lightweight, and fragile ^{[3][4]}	Green, lightweight, and porous ^[5]
Reaction Onset	Rapid upon ignition	Relatively fast, requires a fuel source ^[6]	Gradual, requires sustained heating ^{[7][8][9]}	Rapid upon ignition
Expansion Volume	High	Moderate to High	Very High (up to 200x) ^{[10][11]}	High
Resulting Snake Density	Low	~0.1 - 0.65 g/cm ³ ^[12]	~0.0025 g/cm ³ ^[10]	~0.1 - 0.2 g/cm ³ ^[13]
Key Reaction Products	Carbon nitride (C ₃ N ₄), Mercury(II) sulfide (HgS)	Carbon (C), Sodium carbonate (Na ₂ CO ₃) ^{[2][14]}	Calcium carbonate (CaCO ₃), Calcium oxide (CaO) ^[3]	Chromium(III) oxide (Cr ₂ O ₃) ^[5]
Safety Considerations	Extremely Toxic, releases mercury vapor	Non-toxic reactants and products. Requires handling of flammable accelerants.	Non-toxic reactants and products.	Chromium compounds can be toxic; requires good ventilation.

Chemical Reaction Pathways

The "Pharaoh's serpent" and its alternatives are all driven by thermal decomposition reactions that produce a solid residue and gaseous products. The gases inflate the solid material, creating the characteristic snake-like foam.

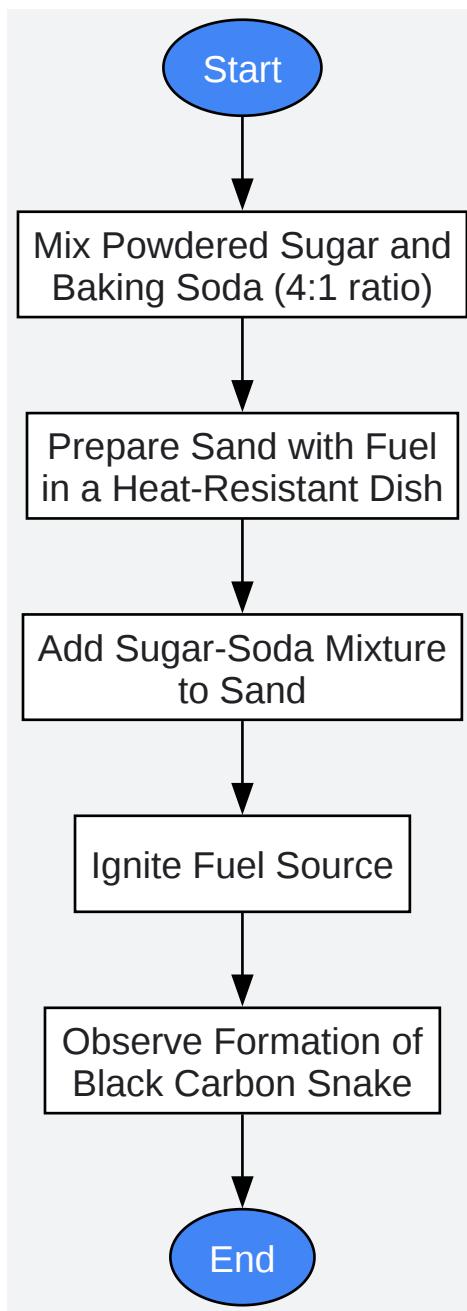
[Click to download full resolution via product page](#)

Figure 1: Chemical reaction pathways for the Pharaoh's serpent and its alternatives.

Experimental Protocols

Powdered Sugar and Baking Soda

This method is the most common and accessible alternative.


Materials:

- Powdered sugar (sucrose)
- Baking soda (sodium bicarbonate)
- Sand

- Ethanol (95%) or lighter fluid
- Heat-resistant dish or surface
- Mixing container
- Lighter or matches

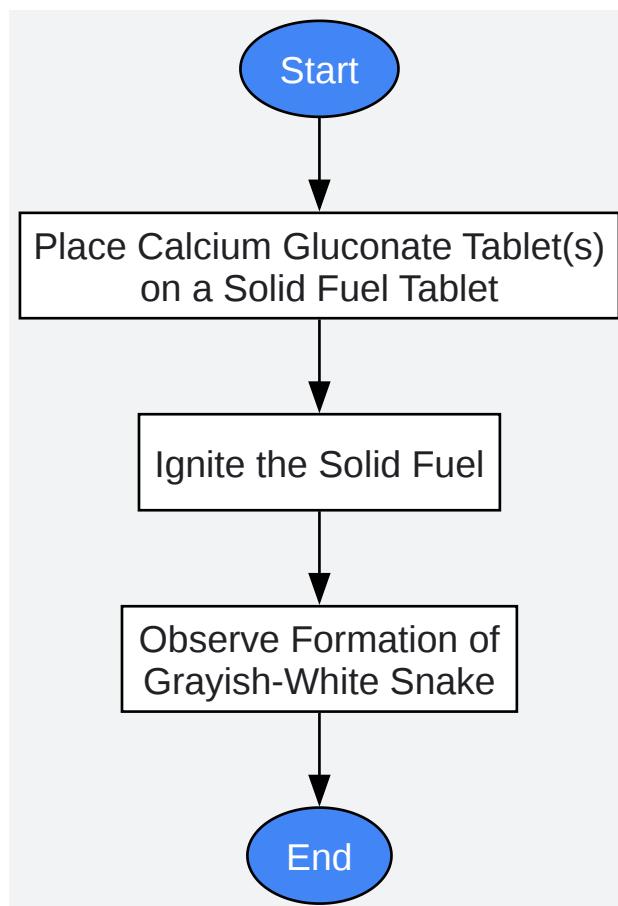
Procedure:

- In a mixing container, thoroughly mix powdered sugar and baking soda in a 4:1 ratio by volume (e.g., 4 tablespoons of sugar to 1 tablespoon of baking soda).
- Place a pile of sand in the center of the heat-resistant dish and create a small depression in the middle.
- Saturate the sand with ethanol or lighter fluid.
- Pour the sugar and baking soda mixture into the depression in the sand.
- Carefully ignite the fuel source. The mixture will slowly start to burn and produce a black, carbonaceous "snake".

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the powdered sugar and baking soda demonstration.

Calcium Gluconate


This method produces a lighter-colored snake and is very simple to perform.

Materials:

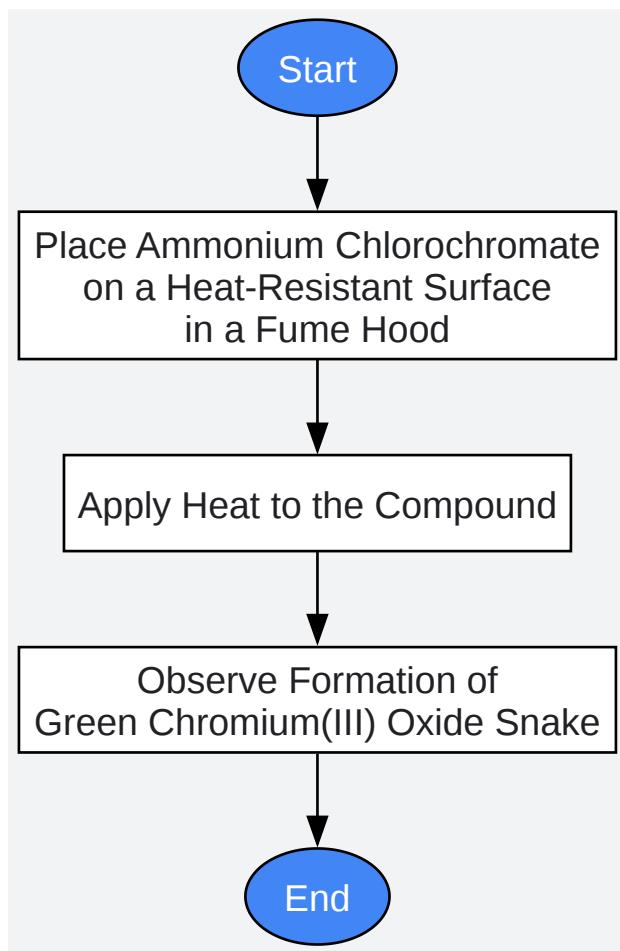
- Calcium gluconate tablets
- Solid fuel tablets (e.g., hexamine)
- Heat-resistant surface
- Lighter or matches

Procedure:

- Place a solid fuel tablet on a heat-resistant surface.
- Position one or more calcium gluconate tablets on top of the fuel tablet.[\[9\]](#)
- Ignite the solid fuel tablet.
- As the calcium gluconate tablets are heated, they will begin to decompose and form a grayish-white "snake".[\[3\]](#)

[Click to download full resolution via product page](#)**Figure 3:** Experimental workflow for the calcium gluconate demonstration.

Ammonium Chlorochromate ("Chromium Python")


This demonstration produces a vibrant green "snake" and is more suited for a laboratory setting with appropriate safety precautions.

Materials:

- Ammonium chlorochromate
- Heat source (e.g., Bunsen burner or propane torch)
- Heat-resistant surface (e.g., ceramic tile)
- Fume hood

Procedure:

- Synthesis of Ammonium Chlorochromate: (To be performed by qualified personnel) A solution-based synthesis involves dissolving chromium trioxide and ammonium chloride in boiling distilled water, followed by cooling to crystallize the product.
- Place a small amount of ammonium chlorochromate powder on a heat-resistant surface within a fume hood.
- Gently heat the ammonium chlorochromate with a flame.
- The compound will ignite and decompose, rapidly forming a green "snake" of chromium(III) oxide.

[Click to download full resolution via product page](#)

Figure 4: Experimental workflow for the ammonium chlorochromate demonstration.

Conclusion

While the original **mercury(II) thiocyanate** "Pharaoh's serpent" is a visually impressive demonstration, its high toxicity makes it unsuitable for most modern applications. The alternatives presented here offer a range of safer, yet still engaging, chemical snake reactions. The choice of alternative will depend on the desired visual effect, the available resources, and the safety context of the demonstration. For general educational purposes, the sugar and baking soda method is the most recommended due to its safety and accessibility. The calcium gluconate and ammonium chlorochromate demonstrations offer interesting variations for more controlled laboratory settings, with the latter providing a unique and colorful result. The quantitative data provided allows for a more informed selection based on the desired performance characteristics of the resulting "serpent."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. kiwico.com [kiwico.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. dreamstime.com [dreamstime.com]
- 8. videohive.net [videohive.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chalcogen.ro [chalcogen.ro]
- 13. US4741895A - Preparation of chromium(III) oxide - Google Patents [patents.google.com]
- 14. Sugar snake | MEL Chemistry [melscience.com]
- To cite this document: BenchChem. [Alternatives to Mercury(II) thiocyanate for the "Pharaoh's serpent" demonstration]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12039323#alternatives-to-mercury-ii-thiocyanate-for-the-pharaoh-s-serpent-demonstration>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com